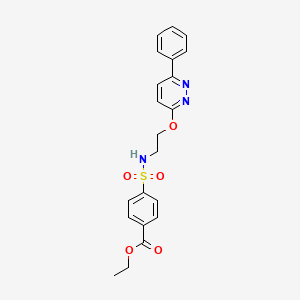
4-(N-(2-((6-苯基哒嗪-3-基)氧基)乙基)磺酰胺基)苯甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate is a chemical compound belonging to the class of sulfonamides. This compound has been found to exhibit potent biological activity and has been studied extensively for its potential therapeutic applications.
科学研究应用
Ethyl 4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
Target of Action
The compound, ethyl 4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate, is a derivative of pyridazine . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets . .
Mode of Action
The mode of action of pyridazine derivatives can vary widely depending on the specific compound and its functional groups . Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities
Biochemical Pathways
Pyridazine derivatives can affect various biochemical pathways depending on their specific structure and functional groups . They have been shown to possess a wide range of biological properties, indicating that they likely interact with multiple biochemical pathways
Result of Action
The result of a compound’s action at the molecular and cellular level can provide insight into its therapeutic potential. Pyridazine derivatives have been shown to possess a wide range of biological properties . .
准备方法
The synthesis of ethyl 4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate involves multiple steps. The preparation typically starts with the formation of the pyridazine ring, followed by the introduction of the phenyl group at the 6-position. The next step involves the attachment of the oxyethyl group to the pyridazine ring. Finally, the sulfamoyl group is introduced, and the benzoate ester is formed. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for the successful synthesis of this compound .
化学反应分析
Ethyl 4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the benzoate ester group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols.
相似化合物的比较
Ethyl 4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate can be compared with other sulfonamide derivatives and pyridazine-based compounds. Similar compounds include:
属性
IUPAC Name |
ethyl 4-[2-(6-phenylpyridazin-3-yl)oxyethylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-2-28-21(25)17-8-10-18(11-9-17)30(26,27)22-14-15-29-20-13-12-19(23-24-20)16-6-4-3-5-7-16/h3-13,22H,2,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCMAZCAVZVGFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
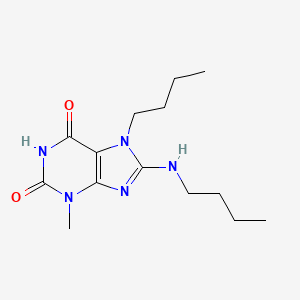
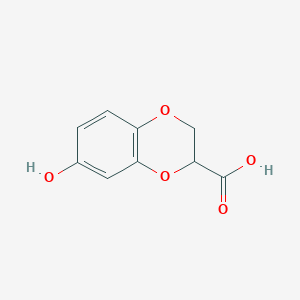
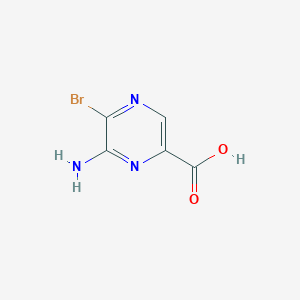
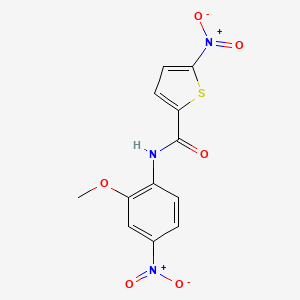
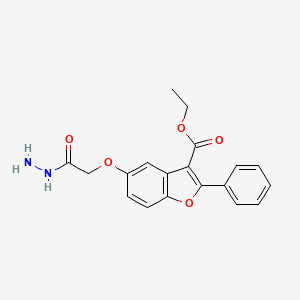
![(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2368181.png)
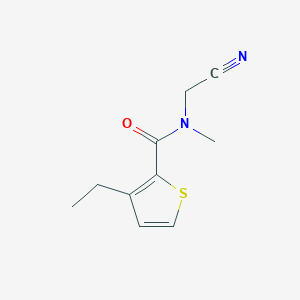
![2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide](/img/structure/B2368184.png)

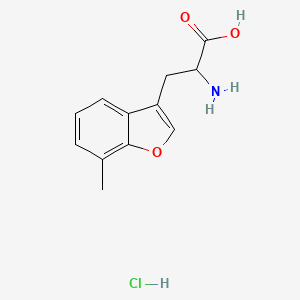
![2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2368190.png)
![N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2368191.png)
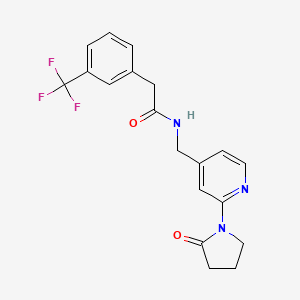
![[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2368193.png)
